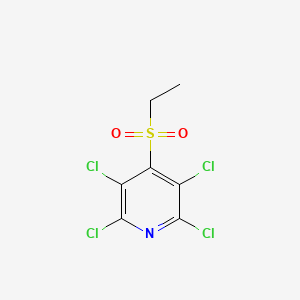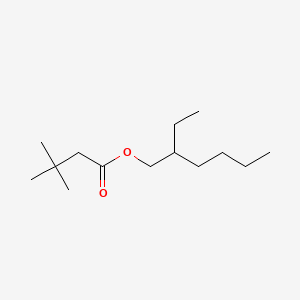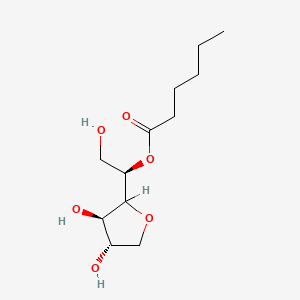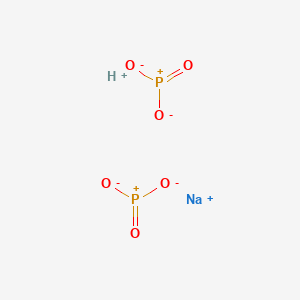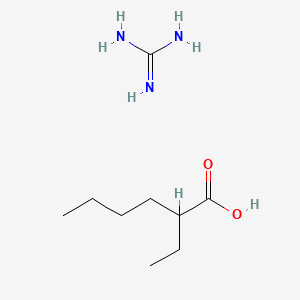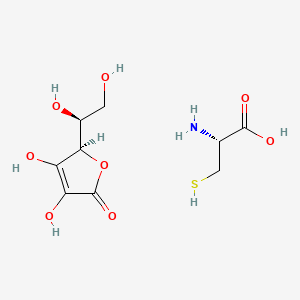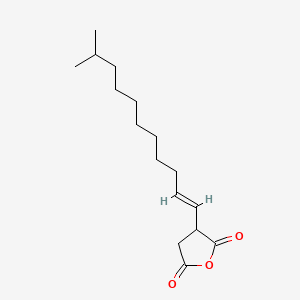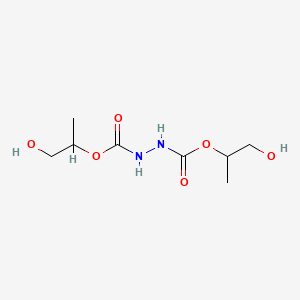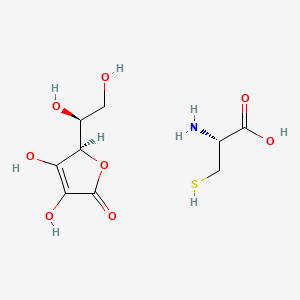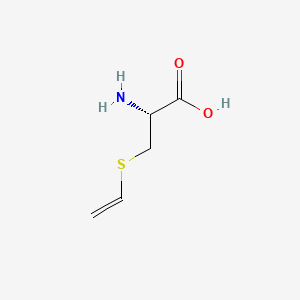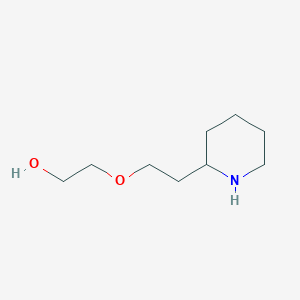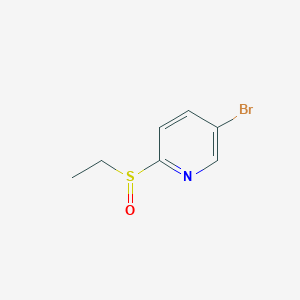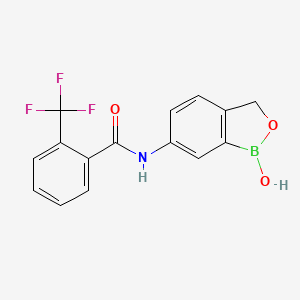
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
AN3520 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert AN3520 into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AN3520 has been extensively studied for its potential in treating human African trypanosomiasis. It has shown potent activity against Trypanosoma brucei, the parasite responsible for the disease. The compound has demonstrated efficacy in both acute and chronic stages of the disease in mouse models. Additionally, AN3520 has been investigated for its potential use in other infectious diseases and as a tool in chemical biology research .
Mechanism of Action
The mechanism of action of AN3520 involves the inhibition of specific enzymes in the Trypanosoma brucei parasite. The compound disrupts the parasite’s ability to generate ATP, leading to cell death. Studies have shown that AN3520 causes significant changes in the shape and size of the parasite, ultimately leading to its death. The molecular targets and pathways involved in this process are still under investigation, but the boron atom in the oxaborole ring is essential for its trypanocidal activity .
Comparison with Similar Compounds
AN3520 is compared with other oxaborole compounds such as SCYX-6759 and SCYX-7158. These compounds share similar structures but differ in their pharmacokinetic properties and efficacy. For example, SCYX-6759 has shown superior pharmacokinetics and better efficacy against stage 2 human African trypanosomiasis in mouse models compared to AN3520. The unique properties of AN3520, such as its ability to cross the blood-brain barrier and its low toxicity, make it a valuable compound for further development .
Conclusion
AN3520 is a promising compound with significant potential in the treatment of human African trypanosomiasis and other infectious diseases. Its unique chemical structure and biological activity make it a valuable tool for scientific research and drug development.
Properties
CAS No. |
1222508-86-2 |
|---|---|
Molecular Formula |
C15H11BF3NO3 |
Molecular Weight |
321.06 g/mol |
IUPAC Name |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11BF3NO3/c17-15(18,19)12-4-2-1-3-11(12)14(21)20-10-6-5-9-8-23-16(22)13(9)7-10/h1-7,22H,8H2,(H,20,21) |
InChI Key |
YFIUIQDIYVFGFI-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




